N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C15H11N3O5 and its molecular weight is 313.269. The purity is usually 95%.
BenchChem offers high-quality N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
Furan derivatives have been found to inhibit the growth of yeast-like fungi such as Candida albicans at certain concentrations .
Pharmaceutical Production
Furans are used in the synthesis of various pharmaceuticals due to their diverse biological activities .
Herbicidal Activity
Some furan compounds have shown potential as herbicides, with modifications to their structure improving their weed controlling spectrum .
Chemical Synthesis
Furan derivatives can be intermediates in chemical syntheses, such as the transformation of N-acetylglucosamine into other useful compounds .
Antibacterial Activity
Novel furan compounds have been designed and synthesized with significant antibacterial activity against strains like S. aureus and MRSA .
Biomass Conversion
Furan platform chemicals (FPCs) derived from biomass have applications beyond fuels and plastics, indicating a potential for diverse industrial uses .
Mechanism of Action
Target of Action
Compounds containing a furan ring and a 1,3,4-oxadiazole moiety have been reported to target various proteins . For instance, a similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, targets the protein aldose reductase .
Mode of Action
Compounds with a 1,3,4-oxadiazole moiety are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-13(9-3-4-10-12(8-9)22-7-6-21-10)16-15-18-17-14(23-15)11-2-1-5-20-11/h1-5,8H,6-7H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUHBBXPCWWOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.